molecular formula C10H9BrO3 B3142994 Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate CAS No. 51622-82-3

Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate

Cat. No.: B3142994
CAS No.: 51622-82-3
M. Wt: 257.08 g/mol
InChI Key: XTJKTEOBCCNOOZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to synthesize Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Cyclization Reactions: Another method involves the cyclization of halohydrins. For instance, treating 3-(4-bromophenyl)-2-hydroxypropanoic acid with a base like sodium hydroxide can induce cyclization to form the oxirane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes or other derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It can also be used to investigate the biological activity of epoxide-containing compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in polymerization reactions and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves its interaction with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modify the activity of enzymes that catalyze epoxide reactions.

    Receptors: It may interact with specific receptors in biological systems, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
  • Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate
  • Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate

Uniqueness: Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications. Additionally, the bromine atom can influence the compound’s biological activity, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKTEOBCCNOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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